Halichondrin B

説明

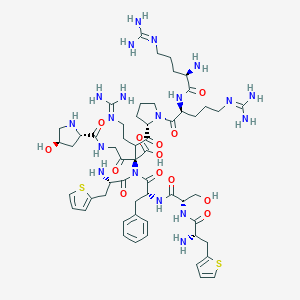

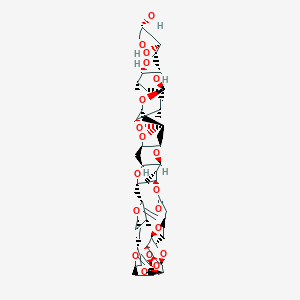

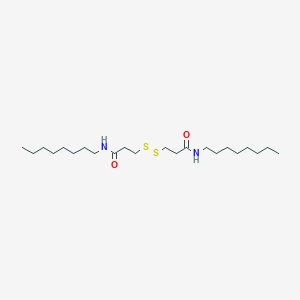

Halichondrin B is a polyether macrolide originally isolated from the marine sponge Halichondria okadai by Hirata and Uemura in 1986 . It has been reported to have exquisite anticancer activity against murine cancer cells both in culture and in in vivo studies .

Synthesis Analysis

The synthesis of Halichondrin B has been a subject of interest due to its complex molecular structure and potent antitumor properties . The reverse approach to make Halichondrin B resulted in the shortest route to this highly complex and important molecule . This total synthesis represents the shortest of the previously reported approaches to this complex natural product .Molecular Structure Analysis

Halichondrin B’s molecular structure and potent antitumor properties inspired the design and synthesis of variations (aka analogs) . The molecule’s structure is synthetically challenging, which served as a motivation to pursue the project .Chemical Reactions Analysis

The synthesis of Halichondrin B and its analogs require initial bonding of carbon atoms, and then bonding of carbon and oxygen atoms, to construct cyclic ethers, key building blocks essential to making the molecules . The sequence was flipped to make the carbon-oxygen connections first, known as the Nicholas etherification .Physical And Chemical Properties Analysis

Halichondrin B is a polyether macrolide . Its chemical formula is C60H86O19 and it has a molar mass of 1111.329 g·mol −1 .科学的研究の応用

Mechanism of Action : Halichondrin B inhibits tubulin polymerization and microtubule assembly, potentially targeting the vinca domain of tubulin. This mechanism underpins its cytotoxic effects (Bai et al., 1991).

Synthetic Analogs : NSC 707389, a synthetic analog of halichondrin B, has shown greater potency than the parent compound in inhibiting tubulin assembly and nucleotide exchange on α-tubulin (Dabydeen et al., 2006). Similarly, the macrocyclic ketone analog E7389 can induce apoptosis in human cancer cells and has shown significant in vivo anticancer efficacy (Kuznetsov et al., 2004).

Antitumor Activity : Halichondrin B exhibits extraordinary in vitro cytotoxicity and in vivo antitumor efficacy. Its truncated analog NSC 707389 is in late clinical trials, highlighting its potential as an anticancer agent (Bai & Hamel, 2009).

Clinical Applications : Eribulin mesylate, an analogue of halichondrin B, has been approved for the treatment of metastatic breast cancer and has shown to improve overall survival in several patient subgroups (Dybdal-Hargreaves et al., 2015). It has also demonstrated efficacy in treating liposarcoma and various other neoplasms (Garnock-Jones & Lyseng-Williamson, 2016).

Structural Variants and Synthesis : Research efforts have focused on synthesizing various structural variants of halichondrin B and exploring their bioactive properties. For instance, isohomohalichondrin B and other variants from the marine sponge Lissodendoryx sp. have shown remarkable cytotoxicity and potential antitumor properties (Hickford et al., 2009).

将来の方向性

The importance of Halichondrin B lies in its potential for further improvement and application to the rapid synthesis of other members of the halichondrin family as well as novel designed analogs as potential drug candidates . Further simplification of the synthesis process is expected to not only reduce the steps of the synthesis but also improve the overall yield, resulting in a more efficient and cost-effective chemical process for making this type of compound .

特性

InChI |

InChI=1S/C60H86O19/c1-26-13-33-7-9-37-27(2)14-35(65-37)11-12-58-23-46-54(78-58)55-56(72-46)57(79-58)53-38(69-55)10-8-34(67-53)16-48(64)73-52-31(6)51-43(68-42(52)17-39(66-33)30(26)5)19-41-45(71-51)22-60(74-41)24-47-50(77-60)29(4)21-59(76-47)20-28(3)49-44(75-59)18-40(70-49)36(63)15-32(62)25-61/h26,28-29,31-47,49-57,61-63H,2,5,7-25H2,1,3-4,6H3/t26-,28+,29+,31+,32-,33+,34-,35+,36+,37+,38+,39-,40+,41-,42+,43+,44+,45-,46+,47+,49+,50+,51+,52-,53+,54+,55+,56-,57+,58+,59-,60+/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNFULJVOQMBCW-JWNPXFETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H](O4)[C@H](C[C@H](CO)O)O)C)C)O[C@H]9C[C@H](C1=C)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H86O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1111.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10079877 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)